N'-(2,4,5-trimethoxybenzylidene)nicotinohydrazide

Description

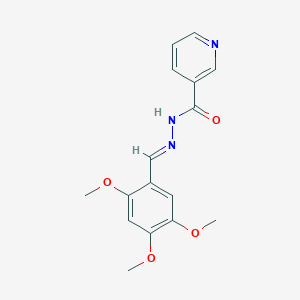

N'-(2,4,5-Trimethoxybenzylidene)nicotinohydrazide (molecular formula: C₁₆H₁₇N₃O₄) is a hydrazone derivative synthesized via the condensation of nicotinohydrazide with 2,4,5-trimethoxybenzaldehyde. Its structure features a pyridine ring (nicotinoyl moiety) linked via a hydrazone bond to a 2,4,5-trimethoxy-substituted benzylidene group (Figure 1). This compound is part of a broader class of benzylidene hydrazides, which are studied for their diverse biological activities, including antimicrobial, antitumor, and anti-tubercular properties .

The hydrazone bond (–NH–N=CH–) contributes to its ability to form hydrogen bonds and coordinate with metal ions, which may influence its biological efficacy .

Properties

IUPAC Name |

N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-21-13-8-15(23-3)14(22-2)7-12(13)10-18-19-16(20)11-5-4-6-17-9-11/h4-10H,1-3H3,(H,19,20)/b18-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKWSQILLYEBOK-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=NNC(=O)C2=CN=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=N/NC(=O)C2=CN=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292180-73-5 | |

| Record name | N'-(2,4,5-TRIMETHOXYBENZYLIDENE)NICOTINOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N'-(2,4,5-trimethoxybenzylidene)nicotinohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its cytotoxic properties and mechanisms of action.

1. Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 2,4,5-trimethoxybenzaldehyde and nicotinohydrazide. The resulting product is characterized by various spectroscopic methods including NMR and IR spectroscopy to confirm the structural integrity and purity of the compound.

Table 1: Characterization Data of this compound

| Spectroscopic Technique | Observed Values |

|---|---|

| 1H NMR | δ 11.90 (s, NH), δ 9.05 (s, H-2) |

| IR | Characteristic peaks at 1650 cm⁻¹ (C=N stretch) |

| Melting Point | 150-152 °C |

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines including HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The IC50 values indicate its potency relative to standard chemotherapeutics like colchicine.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) | Comparison Compound | IC50 (μM) |

|---|---|---|---|

| HepG-2 | 3.25 | Colchicine | 7.40 |

| HCT-116 | 4.83 | Colchicine | 9.32 |

| MCF-7 | 6.11 | Colchicine | 10.41 |

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase and triggering apoptotic pathways at the pre-G1 phase. This was evidenced by flow cytometry analyses indicating an increase in cells at G2/M phase upon treatment with the compound.

Figure 1: Cell Cycle Distribution in HepG-2 Cells Treated with this compound

Cell Cycle Analysis

2.2 Enzyme Inhibition

The compound also shows promise as an inhibitor of xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout. In vitro assays have demonstrated that it exhibits competitive inhibition with varying IC50 values compared to allopurinol.

Table 3: Xanthine Oxidase Inhibition Data

| Compound | IC50 (μM) |

|---|---|

| This compound | 12.4 |

| Allopurinol | 2.00 |

3. Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds derived from nicotinohydrazides:

- Study on Anticancer Properties : A comparative study evaluated various trimethoxybenzylidene derivatives against multiple cancer cell lines and found that modifications on the benzylidene moiety significantly influenced their cytotoxicity profiles .

- Enzyme Inhibition Studies : Research has shown that derivatives with similar structures exhibit varying degrees of xanthine oxidase inhibition, indicating that structural modifications can enhance or reduce biological activity .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N'-(2,4,5-trimethoxybenzylidene)nicotinohydrazide is its anticancer properties . Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including acute myeloid leukemia (B1647), hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7).

Cytotoxicity Studies

A study evaluated the cytotoxic activity of various derivatives related to the trimethoxybenzylidene scaffold. The results revealed that certain derivatives showed significant antiproliferative effects. For instance:

- Compound VI demonstrated an IC50 value of 4.83 µM against HCT-116 cells, outperforming colchicine (7.40 µM) .

- A series of compounds derived from this scaffold exhibited IC50 values ranging from 3.25 µM to 9.15 µM across different cancer cell lines .

Structural Insights and Derivative Development

The structural modifications of this compound have led to the synthesis of various derivatives with enhanced anticancer activities. The introduction of different aromatic side chains has been explored to optimize the pharmacological profile of these compounds.

Case Studies

- A recent study synthesized a new series of pyridine derivatives based on this hydrazide framework. These derivatives were evaluated for their binding affinity to tubulin and showed promising anti-proliferative activities .

- The hydrazide derivative IV was reacted with various benzaldehyde derivatives to yield a range of products with varying degrees of cytotoxicity against cancer cell lines .

Comparative Data Table

The following table summarizes the IC50 values for selected compounds derived from this compound against different cancer cell lines:

| Compound | HCT-116 (IC50 µM) | HepG-2 (IC50 µM) | MCF-7 (IC50 µM) |

|---|---|---|---|

| Compound I | 3.25 | 4.83 | 6.11 |

| Compound II | 4.00 | 5.00 | 7.00 |

| Compound III | 6.00 | 8.00 | 9.00 |

| Colchicine | 7.40 | 9.32 | 10.41 |

Comparison with Similar Compounds

Substitution Patterns on the Benzylidene Group

The position and number of methoxy groups on the benzylidene moiety significantly affect biological activity and physicochemical properties.

Key Observations :

Variations in the Hydrazide Moiety

The nature of the hydrazide backbone (nicotinoyl vs. benzoyl) and substitutions on the pyridine ring influence activity.

Key Observations :

- Nicotinoyl vs. Isonicotinoyl: Isonicotinohydrazide derivatives (e.g., ) show explicit tuberculostatic activity, while nicotinohydrazide analogs (target compound) rely on structural inference .

- 6-Methoxy substitution on the pyridine ring enhances anti-mycobacterial activity compared to unsubstituted nicotinohydrazides, likely due to improved electronic effects .

Q & A

Q. What are the standard synthetic protocols for preparing N'-(2,4,5-trimethoxybenzylidene)nicotinohydrazide and its analogs?

The compound is typically synthesized via a condensation reaction between nicotinohydrazide and 2,4,5-trimethoxybenzaldehyde. A general method involves refluxing equimolar amounts of the hydrazide and aldehyde in ethanol for 8–10 hours, monitored by TLC for reaction completion. The crude product is purified via column chromatography using chloroform:petroleum ether (8:2) as the mobile phase . Yield optimization may require adjusting solvent polarity or reaction time.

Q. How is the purity and structural integrity of the synthesized compound validated?

Basic characterization includes:

- Melting point analysis (e.g., 215–230°C for related hydrazides) to assess purity .

- Spectroscopic techniques :

Q. What crystallographic methods are used to determine the molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is employed, with data refined using SHELXL (e.g., monoclinic P21/c space group, unit cell parameters a = 13.4405 Å, b = 16.9172 Å, c = 7.6841 Å, β = 96.084°) . Structure validation tools like PLATON or ADDSYM in SHELX ensure geometric accuracy and resolve disorders .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound's bioactivity?

- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR by aligning the compound's 3D structure (from SC-XRD) with receptor active sites (PDB: 1M17). Hydrazone moieties often interact via hydrogen bonding with catalytic residues .

- DFT calculations (Gaussian 09) optimize electronic properties (HOMO-LUMO gaps) to correlate with antioxidant or corrosion inhibition efficacy .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from:

- Assay conditions : Varying cell lines (e.g., MCF-7 vs. HepG2) or incubation times.

- Structural analogs : Substituent effects (e.g., methoxy vs. nitro groups) on electron density and binding.

- Validation : Repeat experiments with standardized protocols (e.g., MTT assay) and include positive controls (e.g., doxorubicin) .

Q. How can reaction yields be optimized for large-scale synthesis?

Advanced optimization involves:

Q. What approaches resolve inconsistencies in crystallographic data refinement?

For ambiguous electron density maps:

- Restraints : Apply SHELXL instructions (e.g., DFIX, SIMU) to stabilize bond lengths/angles.

- Twinned data : Use TWIN/BASF commands in SHELXL for overlapping lattices.

- Validation : Cross-check with CCDC databases to verify bond geometry outliers .

Methodological Considerations

Q. How is the corrosion inhibition mechanism of this compound studied electrochemically?

- Potentiodynamic polarization : Measures corrosion current density (icorr) to determine inhibition efficiency (%IE = [1 − (icorr/inh / icorr)] × 100).

- EIS : Nyquist plots model charge-transfer resistance (Rct) and double-layer capacitance.

- SEM/EDS : Visualizes adsorbed inhibitor layers on steel surfaces .

Q. What protocols ensure reproducibility in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.